4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid
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Overview
Description
4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid is a compound that features a trifluoromethyl group, a cyclopropylsulfamoyl group, and a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the trifluoromethylation of an aromatic compound followed by the introduction of the cyclopropylsulfamoyl group and the boronic acid moiety. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a different set of products compared to reduction or substitution reactions.
Scientific Research Applications
4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the boronic acid moiety can form reversible covalent bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid: can be compared with other trifluoromethylated boronic acids and sulfonamides.
Trifluoromethylphenylboronic acid: Lacks the cyclopropylsulfamoyl group but shares the trifluoromethyl and boronic acid moieties.
Cyclopropylsulfamoylphenylboronic acid: Lacks the trifluoromethyl group but contains the cyclopropylsulfamoyl and boronic acid moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the boronic acid moiety allows for specific interactions with biological targets.
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAZEHHNBCETRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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